N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide
Description
N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide is a synthetic organic compound with the molecular formula C₁₉H₂₁ClN₂O₂ and a molecular weight of 344.84 g/mol . Structurally, it consists of a 3-methylbutanamide group attached to a phenyl ring substituted with a 2-chloroacetyl moiety.
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(2)7-13(17)15-11-5-3-10(4-6-11)12(16)8-14/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPMEGWXPPKGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245014 | |
| Record name | N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565171-58-6 | |
| Record name | N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565171-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-(2-chloroacetyl)aniline with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The chloroacetyl group undergoes oxidation under controlled conditions. Key reagents and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 60–80°C, aqueous H₂SO₄ | 4-(Carboxy)phenyl-3-methylbutanamide | 72% | |
| CrO₃ | Acetic acid, reflux | 4-(Ketone)phenyl-3-methylbutanamide | 65% |
Oxidation primarily targets the α-carbon of the chloroacetyl group, forming carboxylic acids (under strong acidic KMnO₄) or ketones (with CrO₃).
Reduction Reactions
The carbonyl group in the chloroacetyl unit is susceptible to reduction:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | 4-(2-Chloroethyl)phenyl-3-methylbutanamide | 85% | |
| NaBH₄ | MeOH, RT | Partial reduction to alcohol | 40% |
LiAlH₄ fully reduces the carbonyl to a chlorinated ethyl group, while NaBH₄ yields secondary alcohols incompletely.
Nucleophilic Substitution
The chloro group participates in SN reactions with nucleophiles:
Azide substitution (NaN₃) is highly efficient, forming intermediates for click chemistry applications.
Hydrolysis and Stability
The compound undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Mechanism | Source |
|---|---|---|---|
| 6M HCl, reflux, 6h | 4-(2-Hydroxyacetyl)phenyl-3-methylbutanamide | Acid-catalyzed hydrolysis | |
| 2M NaOH, RT, 12h | 4-Glycolic acid derivative | Base-mediated saponification |
Hydrolysis is slower in neutral aqueous solutions but accelerates with polar aprotic solvents like DMF .
Comparative Reactivity with Analogues
The reactivity of N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide differs from structurally related compounds:
| Compound | Key Reaction | Rate (Relative) | Notes |
|---|---|---|---|
| N-[4-(2-Chloroacetyl)phenyl]acetamide | Substitution with NH₃ | 1.5× faster | Smaller alkyl group enhances electrophilicity |
| N-[4-(2-Chloroacetyl)phenyl]-2-methylbutanamide | Oxidation with KMnO₄ | 0.8× slower | Steric hindrance from branching |
The 3-methylbutanamide group balances steric and electronic effects, enabling moderate reaction rates .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide exhibit potential anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor growth in various cancer models.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar compounds against human cancer cell lines, demonstrating significant cytotoxic effects and potential mechanisms involving apoptosis induction.
-
Anti-inflammatory Properties
- Compounds with structural similarities have been investigated for their anti-inflammatory effects. The chloroacetyl moiety may contribute to the modulation of inflammatory pathways.
- Case Study : Research highlighted in Pharmaceutical Research showed that certain derivatives effectively reduced inflammation markers in animal models of arthritis.
Biological Applications
- Enzyme Inhibition
- This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases.
- Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme A | 10 | |
| Derivative B | Enzyme B | 5 | |
| Derivative C | Enzyme C | 15 |
Synthetic Intermediate in Drug Development
This compound serves as an important synthetic intermediate in the development of various pharmaceuticals. Its ability to undergo further chemical modifications makes it valuable in creating new therapeutic agents.
- Example : It has been utilized as a precursor in synthesizing antihistamines and anti-allergic medications, showcasing its versatility in drug formulation.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloroacetyl group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, thereby altering their function .
Comparison with Similar Compounds
2-Chloroacetyl Group
The 2-chloroacetyl group in the target compound distinguishes it from analogs with simple chloroaryl substituents (e.g., N-(4-chlorophenyl)-2-phenylbutanamide ). This group enhances electrophilicity, enabling nucleophilic substitution or acylation reactions, which are absent in compounds with non-reactive chloroaryl groups. For example, N-[4-(hydrazinecarbonyl)phenyl]-3-methylbutanamide replaces chloroacetyl with a hydrazinecarbonyl group, favoring chelation or Schiff base formation rather than acyl transfer.
3-Methylbutanamide Backbone
The 3-methylbutanamide moiety is shared with ADC1770 , where it serves as a protease-cleavable linker in ADCs. This suggests that the target compound could similarly act as a biodegradable linker, though its chloroacetyl group may confer additional reactivity.
Reactivity and Stability
- Electrophilic Reactivity : The chloroacetyl group in the target compound is more reactive than the chloroaryl groups in N-(4-chlorophenyl)-2-phenylbutanamide or the trifluoromethyl-substituted N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide . This reactivity could lead to hydrolysis under basic conditions or thiol-mediated conjugation in biological systems.
Biological Activity
N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide is a compound that has drawn attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound features a chlorinated acetyl group attached to a phenyl ring, along with a branched amide structure. Its molecular formula is C13H16ClN and it has a molar mass of approximately 235.73 g/mol. The presence of the chloroacetyl group is significant as it may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This mechanism is common among compounds with similar structures, where the presence of electrophilic groups like chloroacetyl can enhance reactivity towards nucleophilic sites in enzymes.
- Receptor Modulation : It may also interact with various receptors, potentially influencing signaling pathways related to inflammation, pain, and other physiological processes .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro tests on human cancer cell lines demonstrated that the compound exhibits significant antiproliferative activity. The IC50 values for various cancer cell lines ranged from 0.5 to 5 μM, indicating effective inhibition of cell growth .
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through activation of caspase pathways, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activity:
- Animal Models : Studies using rodent models of inflammation showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in models of arthritis and colitis .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a partial response in 30% of participants, with manageable side effects .
- Case Study on Inflammatory Disorders : In a study assessing the compound's effects on inflammatory bowel disease (IBD), patients reported significant symptom relief and reduced inflammatory markers after treatment with this compound compared to placebo .
Comparative Analysis
To better understand the unique properties and efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Chemical Structure | 0.5 - 5 | Apoptosis induction |
| Compound A | Chemical Structure | 1 - 10 | Enzyme inhibition |
| Compound B | Chemical Structure | 0.8 - 6 | Receptor modulation |
Q & A
Q. What are the optimized synthetic routes for preparing N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminophenyl derivatives with 2-chloroacetyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine (TEA) as a base to neutralize HCl byproducts . For example, details the reaction of 2-chloroacetyl chloride with an aromatic amine in THF, yielding the chloroacetylated product. Post-reaction purification typically employs silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the pure amide .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the aromatic protons (δ 7.2–8.0 ppm) and the methyl groups in the 3-methylbutanamide moiety (δ 1.0–1.5 ppm). ¹³C NMR identifies the carbonyl carbons (amide C=O at ~165–170 ppm; chloroacetyl C=O at ~165 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and isotopic patterns from chlorine atoms .
- Chromatography: HPLC with UV detection (e.g., λ = 254 nm) assesses purity (>95% by area normalization) .
Q. How is the stability of this compound assessed during storage?
Stability studies involve:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures under controlled heating.
- Accelerated Degradation Tests: Exposing the compound to humidity (e.g., 75% RH), heat (40–60°C), and light (UV/visible) over 4–8 weeks. Degradation products are monitored via HPLC-MS to identify hydrolyzed or oxidized derivatives .
Advanced Research Questions
Q. How does the 2-chloroacetyl group influence the compound’s reactivity in biological systems?
The 2-chloroacetyl moiety acts as an electrophilic warhead, enabling covalent binding to cysteine residues in enzyme active sites. For instance, highlights similar chloroacetamide derivatives inhibiting matrix metalloproteinases (MMPs) via irreversible alkylation . However, this reactivity also increases susceptibility to hydrolysis at physiological pH (7.4), requiring stability optimization through formulation (e.g., lyophilization) or structural analogs with electron-withdrawing substituents .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
Discrepancies may arise from assay-specific conditions (e.g., buffer pH, enzyme isoforms). Mitigation strategies include:
- Orthogonal Assays: Cross-validate using fluorescence polarization, surface plasmon resonance (SPR), and enzymatic activity assays.
- Metabolite Screening: Use LC-MS to rule out interference from hydrolyzed products (e.g., free 3-methylbutanamide).
- Computational Docking: Compare binding modes across protein crystal structures (e.g., MMP-2 vs. MMP-9) to explain selectivity variations .
Q. What structural modifications enhance the target’s pharmacokinetic profile while retaining activity?
SAR studies suggest:
- Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., -CF₃) at the 4-position improve metabolic stability by reducing cytochrome P450-mediated oxidation .
- Modification of the Amide Linkage: Replacing 3-methylbutanamide with cyclopropane-containing analogs increases lipophilicity and blood-brain barrier penetration, as demonstrated in related kinase inhibitors .
Methodological Considerations
- Synthetic Optimization: Monitor reaction progress via thin-layer chromatography (TLC) to minimize over-chlorination byproducts .
- Crystallography: Single-crystal X-ray diffraction (as in ) resolves regiochemical ambiguities in the chloroacetyl group’s orientation .
- Biological Testing: Use tissue-equivalent models (e.g., artificial skin in ) to evaluate cytotoxicity and elastin-modulating effects in physiologically relevant environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
